molecular formula C9H13ClN2O2 B13979213 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one

7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13979213
M. Wt: 216.66 g/mol
InChI Key: MFMZNTVONHQGPX-UHFFFAOYSA-N
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Description

7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of the chloroacetyl group adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of chloroacetyl chloride with a suitable diazaspiro compound. One common method involves the use of 1,4-dioxane as a solvent, where chloroacetyl chloride is added dropwise to a well-stirred solution of the diazaspiro compound . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

7-(2-Chloroacetyl)-1,7-diazaspiro[3

Mechanism of Action

The mechanism of action of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as covalent inhibitors of the KRAS G12C protein, a known driver of oncogenic alterations in human cancer . The compound binds covalently to the cysteine residue in the switch-II pocket of KRAS G12C, inhibiting its activity and thereby exerting an anti-tumor effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the chloroacetyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

7-(2-chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H13ClN2O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6H2,(H,11,13)

InChI Key

MFMZNTVONHQGPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)N2)C(=O)CCl

Origin of Product

United States

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